Product packaging for L-thiocitrulline(Cat. No.:CAS No. 156719-37-8)

L-thiocitrulline

Cat. No.: B125426
CAS No.: 156719-37-8
M. Wt: 191.25 g/mol
InChI Key: BKGWACHYAMTLAF-BYPYZUCNSA-N
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Description

Contextualization of Nitric Oxide (NO) and Nitric Oxide Synthase (NOS) Systems

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathophysiological processes. caymanchem.com The synthesis of this gaseous molecule is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). nih.gov These enzymes facilitate the conversion of the amino acid L-arginine to L-citrulline and NO in a reaction dependent on NADPH and oxygen. nih.govnih.gov

Three principal isoforms of NOS have been identified in mammalian tissues, each with distinct roles:

Neuronal NOS (nNOS or NOS1): Primarily found in nervous tissue, nNOS acts as a neurotransmitter and is involved in processes like long-term potentiation and neural development. apexbt.com

Endothelial NOS (eNOS or NOS3): Expressed in the endothelium of blood vessels, eNOS plays a crucial role in regulating vascular tone, blood pressure, and the morphogenesis of the heart and coronary arteries. apexbt.commdpi.com

Inducible NOS (iNOS or NOS2): This isoform can be expressed in various cells, often in response to immunological stimuli like bacterial infections or parasites. It produces large quantities of NO as part of the body's defense mechanisms. apexbt.com

Structurally, all NOS isozymes contain a reductase domain at the C-terminus that binds flavin cofactors and a heme-containing oxygenase domain at the N-terminus. caymanchem.com The regulated synthesis of NO is vital, as its overproduction or underproduction is implicated in numerous disease states. nih.gov

Significance of Selective NOS Inhibition in Biological Systems

Given the diverse and isoform-specific functions of NO, the development of selective inhibitors for the different NOS enzymes is of significant interest in biomedical research. Non-selective inhibition can lead to a multitude of unintended effects due to the ubiquitous nature of NO signaling. For instance, while inhibiting iNOS-derived NO might be beneficial in conditions like septic shock, concurrent inhibition of eNOS could lead to undesirable increases in blood pressure. nih.gov

Selective inhibition allows researchers to dissect the specific roles of each NOS isoform in health and disease. Furthermore, isoform-selective inhibitors hold therapeutic potential for a range of conditions. Potent and selective inhibition of nNOS, for example, is being explored as a potential treatment for neurodegenerative diseases and cerebral ischemia (stroke). researchgate.netnih.gov By targeting only the specific NOS isoform implicated in a particular pathology, it is possible to modulate NO production with greater precision and potentially fewer side effects.

Historical Development and Initial Characterization of L-Thiocitrulline as a NOS Inhibitor

This compound, with the chemical name γ-thioureido-L-norvaline, emerged from research seeking novel inhibitors of nitric oxide synthase. nih.gov Its synthesis, along with related analogs like L-homothiocitrulline and S-methyl-L-thiocitrulline, marked the discovery of a new class of citrulline-based NOS inhibitors. nih.gov Prior to this, most known inhibitors were derivatives of the substrate L-arginine. nih.gov

Initial studies in the mid-1990s characterized this compound as a potent and stereospecific inhibitor of all three major NOS isoforms (nNOS, eNOS, and iNOS). nih.gov Kinetic analyses revealed that its inhibition is competitive with the substrate L-arginine, suggesting it binds to the enzyme's active site. nih.gov A key finding was that this compound's binding to the heme cofactor in the NOS enzyme induces a "Type II" difference spectrum. This indicated a transition of the heme iron from a high-spin to a low-spin state, suggesting that the thioureido sulfur atom of this compound directly coordinates with the heme iron as a sixth ligand. nih.gov This mechanism of action distinguished it from L-arginine and other arginine-based inhibitors. nih.gov

Further research led to the development of S-alkylated derivatives, such as S-methyl-L-thiocitrulline (SMTC) and S-ethyl-L-thiocitrulline (Et-TC), which demonstrated enhanced potency and, crucially, greater selectivity for nNOS over the other isoforms. researchgate.netnih.gov

Research Findings on this compound Derivatives

The following tables summarize key research findings regarding the inhibitory activity of this compound derivatives on various NOS isoforms.

Inhibitory Constants of S-Methyl-L-thiocitrulline (Me-TC) and S-Ethyl-L-thiocitrulline (Et-TC) on Human NOS Isoforms

CompoundTarget IsoformInhibition Constant (Ki or Kd)Reference
S-Methyl-L-thiocitrulline (Me-TC)nNOS1.2 nM (Kd) apexbt.comresearchgate.net
iNOS34 nM (Ki) apexbt.comresearchgate.net
eNOS11 nM (Ki) apexbt.comresearchgate.net
S-Ethyl-L-thiocitrulline (Et-TC)nNOS0.5 nM (Kd) researchgate.net
iNOS17 nM (Ki) researchgate.net
eNOS24 nM (Ki) researchgate.net
This table presents the dissociation constants (Kd) for nNOS and inhibition constants (Ki) for iNOS and eNOS, highlighting the compounds' potency.

Binding Kinetics of this compound Derivatives with Human nNOS

ParameterS-Methyl-L-thiocitrulline (Me-TC)S-Ethyl-L-thiocitrulline (Et-TC)Reference
Association Rate (kon)2.6 x 105 M-1s-11.3 x 105 M-1s-1 researchgate.netnih.gov
Dissociation Rate (koff)3.0 x 10-4 s-10.7 x 10-4 s-1 researchgate.netnih.gov
This table details the slow, tight-binding nature of Me-TC and Et-TC as inhibitors of neuronal nitric oxide synthase.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13N3O2S B125426 L-thiocitrulline CAS No. 156719-37-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-5-(carbamothioylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O2S/c7-4(5(10)11)2-1-3-9-6(8)12/h4H,1-3,7H2,(H,10,11)(H3,8,9,12)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGWACHYAMTLAF-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156719-37-8
Record name Thiocitrulline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03953
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Molecular and Biochemical Mechanisms of Nitric Oxide Synthase Interaction

Binding Specificity and Affinity to NOS Isoforms

L-thiocitrulline and its S-alkyl derivatives exhibit varied potencies and selectivities against the three primary isoforms of nitric oxide synthase: neuronal (nNOS or NOS-1), endothelial (eNOS or NOS-3), and inducible (iNOS or NOS-2). While this compound itself is considered a nonselective NOS inhibitor annualreviews.org, its derivatives show marked preference for specific isoforms.

Research has highlighted that S-alkyl derivatives of this compound, such as S-methyl-L-thiocitrulline (Me-TC) and S-ethyl-L-thiocitrulline (Et-TC), are particularly potent and selective inhibitors of nNOS. nih.govresearchgate.net These compounds act as slow, tight-binding inhibitors of human nNOS. nih.gov S-methyl-L-thiocitrulline demonstrates significant selectivity for nNOS when compared to both eNOS and iNOS. caymanchem.comsnmjournals.org For human enzymes, S-methyl-L-thiocitrulline has been reported to have a Ki value of 1.2 nM for nNOS. caymanchem.com Another study found that Me-TC and Et-TC were 10- and 50-fold more potent inhibitors of nNOS than eNOS, respectively. nih.gov This selective inhibition of nNOS is of interest in therapeutic contexts where overproduction of NO by this isoform is implicated in pathological conditions. snmjournals.org

The inhibitory effect of this compound derivatives on eNOS is considerably less potent compared to their effect on nNOS. For instance, S-methyl-L-thiocitrulline exhibits a Ki value of 11 nM for human eNOS, showing a clear preference for the neuronal isoform. caymanchem.com This differential inhibition is a key characteristic of these compounds, making them valuable tools for distinguishing the physiological and pathological roles of different NOS isoforms.

This compound and its derivatives also inhibit iNOS. S-methyl-L-thiocitrulline has a reported Ki value of 34 nM apexbt.com or 40 nM caymanchem.com for human iNOS. While it is an effective inhibitor, its potency against iNOS is lower than against nNOS. This compound itself is a potent inhibitor of the isoform of NOS induced in vascular smooth muscle cells. nih.gov

Inhibitory Constants (Ki) of S-Methyl-L-thiocitrulline for Human NOS Isoforms
CompoundnNOS (Ki)eNOS (Ki)iNOS (Ki)Reference
S-Methyl-L-thiocitrulline1.2 nM11 nM40 nM caymanchem.com
S-Methyl-L-thiocitrulline-11 nM34 nM apexbt.com

Inhibition of Endothelial Nitric Oxide Synthase (eNOS)

Stereochemical Requirements for Enzyme Inhibition

The inhibitory activity of thiocitrulline derivatives on nitric oxide synthase is stereospecific. nih.gov The naturally occurring L-configuration of the amino acid backbone is crucial for potent inhibition. This stereoselectivity indicates that the inhibitor must fit precisely into the chiral environment of the enzyme's active site, which is structured to bind the L-isomer of its natural substrate, L-arginine. S-alkyl-L-thiocitrullines are described as potent stereoselective inhibitors of NOS, underscoring the importance of this specific three-dimensional arrangement for effective binding and inhibition.

Competitive Interaction with L-Arginine at the Active Site

Kinetic studies have demonstrated that this compound's inhibition of nitric oxide synthase is competitive with the enzyme's natural substrate, L-arginine. nih.gov This means that this compound binds to the same active site on the enzyme as L-arginine, effectively competing with it and preventing the synthesis of nitric oxide. The initial binding is characteristic of a substrate or product analog. nih.gov The competition constant (Ks) for L-arginine as a competitive inhibitor of S-methyl-L-thiocitrulline binding to nNOS is 2.2 µM, which is comparable to the Km of nNOS for L-arginine itself (1.6 µM). nih.gov This competitive mechanism is a hallmark of arginine-mimetic NOS inhibitors.

Heme Cofactor Binding and Conformational Changes in NOS

A distinguishing feature of this compound's interaction with NOS is its direct binding to the heme cofactor within the enzyme's oxygenase domain. Unlike the substrate L-arginine, the binding of this compound induces a "Type II" difference spectrum. nih.gov This spectral shift signifies a transition of the heme iron from a high-spin to a low-spin state. nih.gov This change suggests that the thioureido sulfur atom of this compound acts as a sixth ligand to the heme iron. annualreviews.orgnih.gov This interaction with the heme iron is critical for inhibition, as it prevents subsequent oxygen activation required for the catalytic cycle. annualreviews.org This binding perturbs the heme environment in a manner distinct from L-arginine, leading to effective inhibition of the enzyme's function, including the blockade of heme-dependent superoxide (B77818) formation. nih.govsdbonline.org

Impact on Electron Transfer and Oxygen Activation

This compound's interaction with the heme iron has significant consequences for the enzyme's catalytic cycle, particularly affecting electron transfer and the subsequent activation of molecular oxygen. L-citrulline derivatives, including this compound, are known to inhibit nitric oxide (NO) synthesis by binding to the heme moiety and preventing oxygen activation. annualreviews.org

Studies have shown that this compound decreases NADPH oxidation in both neuronal and macrophage NOS isoforms by 73-86% compared to their ligand-free rates. nih.gov This inhibition of NADPH consumption is a result of this compound binding within the substrate-binding site. nih.gov Importantly, this compound does not affect the NADPH-dependent reduction of NOS flavins or cytochrome c reduction, indicating that it blocks electron flow at a point after the flavins in the electron transfer sequence. nih.govnih.gov Specifically, this compound inhibits both NADPH-dependent and dithionite-mediated heme iron reduction. nih.gov This inhibition of heme iron reduction is a novel mechanism for modulating electron flow through NOS. nih.gov

Kinetic Analysis of Enzyme Inhibition

The inhibitory effects of this compound and its derivatives on NOS have been quantified through detailed kinetic analyses, which have provided insights into their potency and mechanism of action.

Determination of Inhibition Constants (Ki Values)

Steady-state kinetic studies have demonstrated that this compound is a potent and competitive inhibitor of NOS with respect to L-arginine. nih.gov The inhibition constant (Ki) for this compound is approximately 4-20% of the Michaelis-Menten constant (Km) for L-arginine, indicating a high affinity for the enzyme. nih.gov

Derivatives of this compound, such as S-methyl-L-thiocitrulline (Me-TC) and S-ethyl-L-thiocitrulline (Et-TC), have also been extensively studied. For human nNOS, Me-TC and Et-TC exhibit dissociation constants (Kd), calculated from the ratio of the dissociation and association rate constants, of 1.2 nM and 0.5 nM, respectively. researchgate.netnih.gov These derivatives are less potent inhibitors of human inducible NOS (iNOS) and endothelial NOS (eNOS). researchgate.netnih.gov Specifically, Me-TC has Ki values of 34 nM for iNOS and 11 nM for eNOS, while Et-TC has Ki values of 17 nM for iNOS and 24 nM for eNOS. researchgate.netnih.gov This makes Me-TC and Et-TC approximately 10-fold and 50-fold more potent as inhibitors of nNOS than eNOS, respectively. researchgate.netnih.gov

InhibitorNOS IsoformKi/Kd (nM)
This compoundAll isoformsCompetitive with L-arginine (Ki ≈ 4-20% of Km for L-arginine)
S-methyl-L-thiocitrulline (Me-TC)nNOS1.2 (Kd)
iNOS34 (Ki)
eNOS11 (Ki)
S-ethyl-L-thiocitrulline (Et-TC)nNOS0.5 (Kd)
iNOS17 (Ki)
eNOS24 (Ki)

Association and Dissociation Rate Constants

S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline are characterized as slow, tight-binding inhibitors of nNOS. researchgate.netnih.gov Their interaction with the enzyme has been quantified by determining their association (kon) and dissociation (koff) rate constants.

For Me-TC, the second-order association rate constant (kon) is 2.6 x 10⁵ M⁻¹s⁻¹, and the dissociation rate constant (koff) is 3 x 10⁻⁴ s⁻¹. researchgate.netnih.gov For Et-TC, the kon is 1.3 x 10⁵ M⁻¹s⁻¹, and the koff is 0.7 x 10⁻⁴ s⁻¹. researchgate.netnih.gov These slow dissociation rates contribute to their potent inhibitory activity.

InhibitorNOS IsoformAssociation Rate (kon) (M⁻¹s⁻¹)Dissociation Rate (koff) (s⁻¹)
S-methyl-L-thiocitrulline (Me-TC)nNOS2.6 x 10⁵3 x 10⁻⁴
S-ethyl-L-thiocitrulline (Et-TC)nNOS1.3 x 10⁵0.7 x 10⁻⁴

Modulation of Reactive Oxygen Species Formation by NOS

Under certain conditions, particularly in the absence of its substrate L-arginine or the cofactor tetrahydrobiopterin (B1682763) (BH4), NOS can become "uncoupled" and produce reactive oxygen species (ROS), such as superoxide anion (O₂⁻), instead of nitric oxide. mdpi.com

Inhibition of Heme-Dependent Superoxide Generation

This compound has been shown to inhibit the heme-dependent formation of superoxide. nih.govcornell.edu Research indicates that this compound can block nearly 85% of the superoxide signal from neuronal NOS under uncoupling conditions. ahajournals.org This inhibition of superoxide generation is significant because it suggests that this compound can prevent the production of this damaging reactive oxygen species by NOS. ahajournals.org However, other studies have reported that the addition of this compound to activated eNOS does not inhibit superoxide generation. pnas.orgpnas.org These seemingly contradictory findings may be due to differences in the experimental conditions or the specific NOS isoform being studied.

Physiological and Pathophysiological Roles Investigated with L Thiocitrulline Analogs

Cardiovascular System Regulation

The cardiovascular system is a complex network where nitric oxide (NO) serves as a key signaling molecule, primarily through the actions of endothelial NOS (eNOS) and neuronal NOS (nNOS). While eNOS has been extensively studied for its role in vasodilation, recent investigations using L-thiocitrulline analogs have highlighted the distinct and crucial contributions of nNOS to cardiovascular homeostasis. ahajournals.orgnih.gov

Systemic Hemodynamic Effects

Studies involving the systemic administration of SMTC in humans have revealed the significant role of nNOS in maintaining basal systemic vascular tone and blood pressure. ahajournals.orgnih.gov

The administration of SMTC has been shown to induce a dose-dependent increase in mean arterial pressure (MAP) and diastolic blood pressure. ahajournals.org In healthy young men, intravenous infusion of SMTC at higher dosages (1.0 and 3.0 μmol/kg) resulted in significant elevations in MAP. ahajournals.org These findings indicate that nNOS-derived NO contributes to the regulation of resting blood pressure. ahajournals.orgnih.gov Further studies in rats have demonstrated that the pressor effect of SMTC is markedly enhanced in the absence of baroreceptor reflexes, suggesting a complex interplay between nNOS activity and autonomic cardiovascular control. nih.gov

The increase in blood pressure observed with SMTC is primarily driven by a significant rise in systemic vascular resistance. ahajournals.orgnih.gov In one study, the highest dose of SMTC led to a 42% increase in systemic vascular resistance. nih.govresearchgate.net This vasoconstriction is a direct consequence of inhibiting the vasodilatory effects of nNOS-derived NO in the peripheral vasculature. nih.gov

Concurrently, the administration of SMTC is associated with a reduction in cardiac output and heart rate. ahajournals.orgnih.gov This decrease in cardiac output is a key finding that distinguishes the systemic effects of nNOS inhibition from those of non-selective NOS inhibitors. nih.gov The reduction in heart rate is likely a reflex response to the increase in blood pressure. ahajournals.org

Systemic Hemodynamic Effects of S-methyl-L-thiocitrulline (SMTC) in Humans

ParameterEffect of SMTC AdministrationSupporting Evidence
Mean Arterial Pressure (MAP)Dose-dependent increaseHigher dosages (1.0 and 3.0 μmol/kg) elicited dose-dependent increases in MAP. ahajournals.org
Diastolic Blood PressureSignificant increaseThe highest dose of SMTC (3.0 µmol/kg) significantly increased diastolic blood pressure from 67±1 to 77±3 mm Hg. nih.gov
Systemic Vascular ResistanceSignificant increaseThe highest dose of SMTC led to a 42±6% increase. nih.gov
Cardiac OutputSignificant decreaseThe highest dose of SMTC evoked a reduction in cardiac output. ahajournals.org A decrease of 1.2 L/min was observed compared to placebo. nih.gov
Heart RateSignificant decreaseA reduction from 60±4 to 51±3 bpm was observed. nih.gov
Stroke VolumeSignificant decreaseA decrease from 59±6 to 51±6 mL was observed. nih.gov
Influence on Mean Arterial Pressure and Blood Pressure Homeostasis

Regional Vascular Beds

The influence of nNOS extends beyond systemic hemodynamics to the specific regulation of blood flow in critical vascular beds, such as the brain and the heart.

Neurovascular coupling (NVC) is the vital process that matches local cerebral blood flow to changes in neuronal activity. nih.govfrontiersin.org Emerging evidence from studies using SMTC indicates that nNOS plays a significant role in this intricate regulatory mechanism. nih.govhra.nhs.ukahajournals.org

In the coronary circulation, nNOS-derived NO appears to be a key regulator of basal blood flow. nih.govphysiology.org Studies involving intracoronary infusion of SMTC in humans have demonstrated a significant reduction in basal coronary blood flow. physiology.orgphysiology.org This effect was comparable to that observed with the non-selective NOS inhibitor L-NMMA, underscoring the importance of nNOS in maintaining resting coronary vascular tone. physiology.org

Interestingly, the role of nNOS appears to be distinct from that of eNOS during periods of increased cardiac workload. While L-NMMA blunted the increase in coronary blood flow during cardiac pacing, SMTC had no such effect. physiology.org This suggests that while nNOS is crucial for basal coronary tone, eNOS is the primary mediator of coronary vasodilation in response to increased metabolic demand from the heart muscle. physiology.org Furthermore, SMTC has been shown to mediate the coronary vasodilator response to mental stress, acting predominantly at the level of coronary resistance vessels. physiology.orgresearchgate.net

Effects of S-methyl-L-thiocitrulline (SMTC) on Regional Vascular Beds

Vascular BedParameterEffect of SMTC AdministrationSupporting Evidence
Cerebral CirculationNeurovascular Coupling (NVC) RapidityBlunted response to visual stimulationReduced initial rise in mean posterior cerebral artery velocity (−3.3%) and reduced rate of increase (slope reduced −4.3%). nih.govahajournals.org
Overall NVC MagnitudeNot significantly affectedThe overall magnitude of the posterior cerebral artery response was not affected. nih.govahajournals.org
Coronary CirculationBasal Coronary Blood FlowReducedIntracoronary SMTC reduced basal coronary blood flow by 19.2 ± 3.2%. physiology.org
Pacing-Induced Coronary VasodilationNo effectSMTC had no effect on the maximum coronary blood flow during pacing. physiology.org
Mental Stress-Induced Coronary VasodilationInhibitedSMTC reduced the coronary flow response to mental stress. physiology.orgresearchgate.net
Forearm Microvascular Tone and Blood Flow

The regulation of microvascular tone and blood flow is a complex process critical for maintaining tissue perfusion. Nitric oxide (NO) is a key paracrine signaling molecule involved in this regulation. nih.gov While endothelial nitric oxide synthase (eNOS) has been traditionally considered the primary source of vascular NO, studies utilizing this compound analogs, particularly the selective neuronal nitric oxide synthase (nNOS) inhibitor S-methyl-L-thiocitrulline (SMTC), have revealed a distinct role for nNOS in human vascular control. nih.govahajournals.org

First-in-human studies involving the local brachial artery infusion of SMTC have demonstrated that nNOS-derived NO is a significant contributor to basal blood flow in the forearm. nih.govahajournals.org In healthy individuals, SMTC infusion caused a dose-dependent reduction in basal forearm blood flow, with the highest doses leading to a decrease of approximately 30.1% to 36.0%. ahajournals.orgnih.govkcl.ac.uk This effect was shown to be specific to nNOS inhibition, as it was reversed by co-infusion with the NO precursor L-arginine but not D-arginine. ahajournals.orgnih.gov

Notably, the vasoconstrictor effect of SMTC on basal flow occurred at doses that did not inhibit the vasodilatory response to acetylcholine (B1216132) or substance P, which are primarily mediated by eNOS. nih.govahajournals.orgnih.gov This indicates that nNOS and eNOS have distinct roles in the physiological regulation of human microvascular tone; nNOS appears to regulate basal tone, while eNOS mediates stimulated increases in blood flow. ahajournals.org Furthermore, both SMTC and the non-selective NOS inhibitor N(G)-monomethyl-L-arginine (L-NMMA) were found to inhibit the vasodilator response to mental stress, suggesting nNOS involvement in this physiological process. ahajournals.orgnih.gov Studies on the coronary circulation have shown similar findings, with SMTC reducing basal coronary blood flow and epicardial artery diameter without affecting substance P-induced vasodilation. kcl.ac.ukphysoc.org

Effects of S-methyl-L-thiocitrulline (SMTC) on Forearm and Coronary Blood Flow

Vascular BedParameterEffect of SMTCReference
ForearmBasal Blood Flow~30.1% - 36.0% reduction ahajournals.orgnih.govkcl.ac.uk
ForearmAcetylcholine-Induced VasodilationNo inhibition ahajournals.orgnih.gov
ForearmMental Stress-Induced VasodilationInhibited ahajournals.orgnih.gov
CoronaryBasal Blood Flow~34.1% - 34.8% reduction kcl.ac.ukphysoc.org
CoronarySubstance P-Induced VasodilationNo effect kcl.ac.ukphysoc.org

Clinical Implications in Cardiovascular Disorders

Septic shock is a life-threatening condition characterized by persistent hypotension due to systemic vasodilation, often driven by the overproduction of nitric oxide by inducible nitric oxide synthase (iNOS). nih.govatsjournals.org this compound and its derivatives have been investigated for their potential therapeutic role in this condition due to their ability to inhibit NOS. nih.govatsjournals.orgvulcanchem.com

This compound itself is a potent, stereospecific inhibitor of all three major NOS isoforms (nNOS, eNOS, and iNOS). nih.gov In vivo studies in endotoxemic rat models, which mimic the hypotension seen in septic shock, have shown that this compound acts as a potent pressor agent, suggesting its potential utility in reversing the severe hypotension associated with sepsis. nih.govvulcanchem.com The mechanism involves the inhibition of excessive NO production, which helps to restore vascular tone and increase blood pressure. nih.govvulcanchem.com Other derivatives, such as L-canavanine and S-methylisothiourea, have also shown beneficial hemodynamic effects and improved survival in experimental models of endotoxemia. atsjournals.org

The role of nNOS in the regulation of blood pressure has been explored in various animal models of hypertension using the this compound analog, SMTC. physiology.orgresearchgate.netnih.gov In transgenic rats with inducible angiotensin II-dependent malignant hypertension, systemic administration of SMTC led to an increase in mean arterial pressure. physiology.org This suggests that nNOS-derived NO contributes to a vasodilatory influence that counteracts the hypertensive state. physiology.org

However, in other models, the response to nNOS inhibition is altered. For instance, in angiotensin II-infused hypertensive rats, the expected decrease in renal blood flow and glomerular filtration rate following SMTC administration was blunted, suggesting an impaired ability to release or respond to nNOS-derived NO in this hypertensive state. nih.gov Similarly, in spontaneously hypertensive rats (SHR), SMTC did not significantly alter afferent arteriolar diameter, unlike in their normotensive counterparts, indicating a diminished influence of nNOS on renal microvascular tone in this model of hypertension. ahajournals.org These findings suggest that the role of nNOS in blood pressure regulation and renal hemodynamics may be dependent on the specific underlying pathology of the hypertensive condition.

Septic Shock-Induced Hypotension Reversal

Renal Physiology and Hemodynamics

Glomerular Filtration Rate (GFR) and Renal Plasma Flow (RPF) Modulation

The this compound analog, SMTC, has been instrumental in elucidating the role of nNOS in regulating renal hemodynamics. Studies in various rat models have demonstrated that nNOS-derived NO modulates both the glomerular filtration rate (GFR) and renal plasma flow (RPF).

In normotensive rats, acute intrarenal administration of SMTC caused significant decreases in both GFR and RPF, indicating that nNOS-derived NO has a tonic vasodilatory effect on the renal vasculature. nih.govnih.gov However, this response can be altered by physiological and pathological conditions. For example, in rats on a low-salt diet, which activates the renin-angiotensin system, the renal hemodynamic response to SMTC was absent, despite an increase in nNOS expression. nih.gov

In a model of early-stage diabetes with hyperfiltration, SMTC administration normalized the elevated GFR without a significant effect in non-diabetic controls. physiology.org This suggests that increased nNOS activity contributes to the glomerular hyperfiltration seen in early diabetes. physiology.org In contrast, in transgenic hypertensive rats, SMTC decreased RPF but did not significantly alter GFR. physiology.org

Effects of S-methyl-L-thiocitrulline (SMTC) on GFR and RPF in Rats

Animal ModelEffect on GFREffect on RPFReference
Normotensive (Control Diet)Decreased (~14-29%)Decreased (~19-38%) nih.govnih.gov
Normotensive (Low-Salt Diet)No significant changeNo significant change nih.gov
Diabetic (Hyperglycemic)Normalized (decreased)Decreased physiology.org
Angiotensin II-Induced HypertensiveNo significant changeNo significant change nih.gov
Transgenic Hypertensive (Cyp1a1-Ren2)No significant changeDecreased (~34%) physiology.org

Renal Vascular Resistance Regulation in Afferent and Efferent Arterioles

In vitro studies using the blood-perfused juxtamedullary nephron technique have provided direct evidence for the role of nNOS in regulating the tone of both afferent and efferent arterioles. Superfusion with SMTC has been shown to cause vasoconstriction of both afferent and efferent arterioles in kidneys from normal rats. ahajournals.orgphysiology.org This suggests that nNOS-derived NO contributes to the basal vasodilation of both pre- and post-glomerular resistance vessels. oup.com

The vasoconstrictor response to SMTC in afferent arterioles is dependent on the flow of fluid to the macula densa, a specialized group of cells where nNOS is highly expressed. physiology.orgphysiology.org When distal tubular fluid flow was interrupted, the vasoconstrictor effect of SMTC on afferent arterioles was prevented. physiology.org Conversely, increasing distal flow enhanced the vasoconstrictor response to SMTC. physiology.orgphysiology.org

Furthermore, nNOS appears to modulate the vascular response to angiotensin II. Inhibition of nNOS with SMTC enhanced the vasoconstrictor response of efferent arterioles to angiotensin II but did not affect the afferent arteriolar response. physiology.org In spontaneously hypertensive rats, the vasoconstrictor response of afferent arterioles to SMTC was absent, suggesting that the influence of nNOS on afferent arteriolar tone is impaired in this hypertensive model. ahajournals.org

Tubular Sodium Handling and Excretion

The role of neuronal nitric oxide synthase (nNOS) in regulating renal sodium handling has been explored using selective inhibitors. In normotensive rats, acute intrarenal administration of the nNOS inhibitor S-methyl-L-thiocitrulline (L-SMTC) resulted in a significant decrease in both absolute and fractional sodium excretion. ahajournals.org Specifically, L-SMTC administration led to a 70% reduction in absolute sodium excretion. ahajournals.org This suggests that under normal physiological conditions, NO derived from nNOS contributes to promoting sodium excretion.

However, this response is altered in different physiological and pathophysiological states. For instance, in rats with angiotensin II (Ang II)-induced hypertension, the administration of L-SMTC did not cause a significant change in sodium excretion. ahajournals.orgnih.gov Similarly, in rats maintained on a low-salt diet, which activates the renin-angiotensin system, intrarenal infusion of L-SMTC also failed to produce significant changes in sodium excretion. nih.gov In contrast, in transgenic hypertensive rats (TGR) harboring the mouse Ren-2 renin gene, intrarenal L-SMTC administration elicited a marked increase in sodium excretion, an effect that was abolished by acute renal denervation. researchgate.netnih.gov This suggests that in this specific model of hypertension, nNOS-derived NO actually increases tubular sodium reabsorption, a process modulated by the renal nerves. researchgate.netnih.gov

These findings indicate that the influence of nNOS on tubular sodium handling is complex and dependent on the prevailing physiological context, particularly the status of the renin-angiotensin system and renal nerve activity. ahajournals.orgnih.govresearchgate.netnih.gov

Interactive Table: Effect of L-SMTC on Renal Sodium Excretion

ConditionAnimal ModelChange in Absolute Sodium Excretion with L-SMTCReference
NormotensiveWistar Rats↓ 70% ahajournals.org
Ang II-Induced HypertensionWistar RatsNo significant change ahajournals.orgnih.gov
Low-Salt DietRatsNo significant change nih.gov
Ren-2 Transgenic HypertensionTGR RatsMarked increase researchgate.netnih.gov
Denervated Ren-2 Transgenic HypertensionTGR RatsNo effect researchgate.netnih.gov

Macula Densa-Dependent Tubuloglomerular Feedback

The macula densa, a specialized plaque of cells in the distal tubule, plays a critical role in the tubuloglomerular feedback (TGF) mechanism, which regulates glomerular filtration rate. Neuronal nitric oxide synthase is prominently localized in macula densa cells, suggesting its involvement in modulating TGF. physiology.orgahajournals.org Studies using the blood-perfused juxtamedullary nephron technique have shown that NO derived from nNOS acts as a buffer against TGF-mediated afferent arteriolar constriction. physiology.orgahajournals.org

Inhibition of nNOS at the macula densa enhances the TGF response. When distal tubular flow is increased (e.g., via acetazolamide (B1664987) treatment), the administration of L-SMTC causes a more pronounced vasoconstriction of the afferent arteriole. physiology.org This indicates that nNOS-derived NO normally counteracts the vasoconstrictor signals generated by increased salt delivery to the macula densa. physiology.orgahajournals.org This modulatory role is dependent on the structural and functional integrity of the nephron, as interrupting distal tubular flow via papillectomy abrogates the vasoconstrictor effects of L-SMTC on both afferent and efferent arterioles. physiology.org

The interaction between nNOS and other signaling molecules, such as angiotensin II and cyclooxygenase-2 (COX-2) metabolites, is crucial for TGF modulation. ahajournals.orgahajournals.org For example, the absence of angiotensin II type 1A (AT1A) receptors appears to enhance the influence of nNOS on TGF. ahajournals.org Furthermore, the enhancement of afferent arteriolar constriction by L-SMTC is prevented by prior inhibition of COX-2, suggesting that COX-2-derived metabolites are involved in the nNOS modulation of pressure-mediated autoregulatory responses. ahajournals.org

Nitric Oxide-Mediated Control of Renal Sensory Nerves

Neuronal nitric oxide synthase is co-localized with substance P and calcitonin gene-related peptide (CGRP) in sensory nerve fibers within the renal pelvic wall. nih.govphysiology.org These nerves are mechanosensitive, responding to increases in renal pelvic pressure, which in turn leads to an increase in afferent renal nerve activity (ARNA) and a reflex response that modulates contralateral kidney function. physiology.org

Investigations using the nNOS inhibitor L-SMTC have revealed that NO functions as an inhibitory neuromodulator in this context. nih.govphysiology.org When the renal pelvis of anesthetized rats was perfused with L-SMTC, the duration of the ARNA response to a sustained increase in renal pelvic pressure was significantly prolonged—from approximately 5 minutes to 21 minutes. nih.govphysiology.org However, the magnitude of the initial ARNA response was not affected. nih.govphysiology.org This effect was also observed when ARNA was stimulated directly by renal pelvic perfusion with substance P, where L-SMTC extended the response duration from 1.2 to 5.6 minutes. nih.gov These findings suggest that nNOS-derived NO does not blunt the initial activation of sensory nerves but rather facilitates their return to a basal activity level, effectively acting as an inhibitory signal that shortens the duration of the sensory response. nih.gov

Interactive Table: Effect of L-SMTC on Afferent Renal Nerve Activity (ARNA)

StimulusParameterControl (Vehicle)With L-SMTCReference
Increased Renal Pelvic PressureDuration of ARNA Response5 ± 0.4 min21 ± 2 min nih.govphysiology.org
Increased Renal Pelvic PressureMagnitude of ARNA ResponseUnaffectedUnaffected nih.govphysiology.org
Substance P PerfusionDuration of ARNA Response1.2 ± 0.2 min5.6 ± 1.1 min nih.gov

Interactions with the Renin-Angiotensin System

Significant interplay exists between the nNOS pathway and the renin-angiotensin system (RAS) in the control of renal function. ahajournals.orgnih.govahajournals.org In normotensive rats, the renal vasoconstriction and decreased sodium excretion caused by the nNOS inhibitor L-SMTC are largely dependent on an intact RAS. ahajournals.org Pretreatment with an angiotensin II type 1 (AT1) receptor antagonist, candesartan, effectively prevents the decrease in renal plasma flow that is otherwise induced by nNOS inhibition. ahajournals.orgnih.gov This demonstrates that in a normal physiological state, nNOS-derived NO functionally opposes the vasoconstrictor actions of angiotensin II on the renal microcirculation. ahajournals.orgnih.gov

In states of RAS activation, such as in Ang II-infused hypertensive rats, the renal response to L-SMTC is significantly blunted. ahajournals.orgnih.gov In these animals, intrarenal L-SMTC administration does not cause significant decreases in glomerular filtration rate, renal plasma flow, or sodium excretion. ahajournals.orgnih.gov This suggests that chronic elevation of Ang II leads to an impaired ability of nNOS to produce or release NO, or a downstream resistance to its effects, thereby diminishing its role in counteracting RAS-mediated vasoconstriction. ahajournals.orgnih.gov

Studies in diabetic rats, another condition often associated with altered RAS activity, show that diabetic animals have an enhanced renal vasoconstrictor response to L-SMTC, suggesting increased basal activity of the nNOS pathway in the diabetic kidney. ahajournals.orgnih.gov This enhanced response was attenuated by blockade of the AT1 receptor, further highlighting that angiotensin II is a critical modulator of the nNOS pathway in both normal and pathological conditions. ahajournals.orgnih.gov

Neurobiology and Central Nervous System Function

Regulation of Regional Brain Perfusion and Cerebral Blood Flow

Neuronal nitric oxide synthase is highly expressed in the nervous system and is implicated in the regulation of cerebral blood flow (CBF). nih.govoup.comkcl.ac.ukresearchgate.net Studies in healthy humans using the selective nNOS inhibitor S-methyl-L-thiocitrulline (SMTC) have provided direct evidence for its role in regulating brain perfusion. nih.govoup.comkcl.ac.ukoup.com

Intravenous administration of SMTC induces a modest but statistically significant decrease in global resting CBF, on the order of approximately 4%. nih.govoup.comkcl.ac.uk More strikingly, a whole-brain analysis revealed a significant localized decrease in regional blood flow specifically within the right hippocampus and parahippocampal gyrus. nih.govoup.comkcl.ac.uk These regions are known to have high expression levels of nNOS. oup.com This suggests a fundamental physiological role for nNOS in maintaining basal blood flow, particularly in the hippocampus. nih.govoup.comkcl.ac.uk

Interactive Table: Effect of SMTC on Cerebral Blood Flow (CBF) in Humans

CBF ParameterBrain RegionEffect of SMTC InfusionReference
Global Resting CBFWhole Brain~4% decrease nih.govoup.comkcl.ac.uk
Regional Resting CBFRight Hippocampus & Parahippocampal GyrusLocalized decrease nih.govoup.comkcl.ac.uk
Dynamic CBF Response (Neurovascular Coupling)Posterior Cerebral ArteryReduced rapidity of initial response ahajournals.org

Effects on Brain Functional Connectivity

Functional connectivity, which describes the temporal correlation of activity between different brain regions, is also influenced by nNOS activity. The same human studies that identified changes in regional blood flow also examined the effects of SMTC on resting-state functional connectivity using magnetic resonance imaging (MRI). nih.govoup.comkcl.ac.uk

The localized decrease in blood flow in the right hippocampus and parahippocampal gyrus following SMTC administration was accompanied by a significant decrease in functional connectivity between this hippocampal region and the left superior parietal lobule. nih.govoup.comkcl.ac.uk This finding suggests that by modulating local neuronal activity or the vascular response to it, nNOS plays a role in the coordinated function of large-scale brain networks. The disruption of connectivity between the hippocampus and a parietal region points to a potential role for nNOS in integrating memory and spatial processing functions. These data provide the first evidence in humans for a fundamental role of nNOS in regulating not only regional blood flow but also the functional interplay between distinct brain areas. nih.govoup.comkcl.ac.uk

Neuroprotection in Models of Cerebral Ischemia and Intracerebral Hemorrhage

The potential of this compound analogs, particularly S-methyl-L-thiocitrulline (SMTC), as neuroprotective agents has been explored in preclinical models of cerebral ischemia and intracerebral hemorrhage (ICH). The primary mechanism of action is the selective inhibition of neuronal nitric oxide synthase (nNOS), an enzyme implicated in the excitotoxic cascade following such neurological insults. researchgate.netnih.govresearchgate.net

In models of ICH, the administration of SMTC has been shown to confer significant neuroprotection. nih.govnih.gov Following an ICH event, there is an increase in glutamate (B1630785) levels in the perihematomal region, which can activate nNOS and contribute to secondary brain injury. nih.gov Studies have demonstrated that administering SMTC after the induction of ICH can reduce the activity of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate-diaphorase (NADPH-d), a marker for nNOS activity. nih.gov This reduction in nNOS activity is associated with several beneficial outcomes, including the attenuation of neuronal death and a decrease in the loss of laminin- and occludin-stained blood vessels in the area surrounding the hematoma. nih.govnih.gov Furthermore, treatment with SMTC has been linked to improved neurological function in animal models of ICH. nih.govnih.gov

Similarly, in the context of cerebral ischemia, the selective inhibition of nNOS is considered a promising therapeutic strategy. researchgate.net Research suggests that the neuronal production of nitric oxide (NO) contributes to ischemic cell death. researchgate.net Potent and selective inhibitors of nNOS, such as S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline, are being investigated for their potential to mitigate the neurodegenerative consequences of stroke. researchgate.netnih.gov The rationale is that by selectively inhibiting nNOS, these compounds may reduce the harmful effects of excessive NO production in the brain following an ischemic event, without significantly impacting the beneficial roles of other NOS isoforms. researchgate.netnih.govresearchgate.net

Modulation of Neuronal Activity Markers (e.g., NADPH-diaphorase)

This compound and its analogs have been instrumental in elucidating the role of nitric oxide synthase (NOS) isoforms in neuronal activity, partly through their effects on markers like nicotinamide adenine dinucleotide phosphate-diaphorase (NADPH-d). NADPH-d is a histochemical marker that colocalizes with neuronal NOS (nNOS), and its staining intensity is often used as an indicator of nNOS activity. nih.govkarger.com

In a rat model of intracerebral hemorrhage (ICH), a significant increase in the intensity of NADPH-d staining was observed in the striatum 24 hours after the hemorrhage, indicating an upregulation of nNOS activity. nih.gov The administration of S-methyl-L-thiocitrulline (SMTC), a selective nNOS inhibitor, three hours after ICH, led to a significant decrease in the intensity of NADPH-d staining. nih.gov This demonstrates the direct modulatory effect of this this compound analog on this neuronal activity marker in a pathological context.

Furthermore, studies have shown that in certain pathological conditions, there is a reduction in NADPH-diaphorase positive staining. For instance, in the carotid bodies of rabbits with chronic heart failure, a decrease in basal NO production and NADPH-diaphorase staining was observed. uchile.cl The administration of the specific nNOS inhibitor SMTC in these animals did not significantly alter the carotid body chemosensory discharges, suggesting a loss of the tonic inhibitory influence of NO due to the downregulation of nNOS. uchile.cl

The modulation of NADPH-d activity by this compound analogs is not limited to pathological states. Histochemical studies have identified NADPH-diaphorase-positive nerve fibers innervating vascular walls, indicating a role for nNOS in the regulation of blood flow. karger.com In the paraventricular nucleus of the hypothalamus, transfection with adenovirus vectors encoding nNOS resulted in a robust increase in NADPH-diaphorase-positive cells. karger.com These findings underscore the utility of this compound derivatives in studying the localization and activity of nNOS through its influence on NADPH-d.

Implications in Neurodegenerative Diseases and Migraine Pathophysiology

The modulation of nitric oxide (NO) pathways by this compound analogs has significant implications for understanding and potentially treating neurodegenerative diseases and migraine. researchgate.netnih.govnih.govtandfonline.com

In the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, excessive NO production, a state referred to as nitroxidative stress, is believed to contribute to neuronal damage. tandfonline.com Selective inhibition of neuronal nitric oxide synthase (nNOS) is therefore considered a potential therapeutic strategy. researchgate.netnih.gov S-methyl-L-thiocitrulline (SMTC) and S-ethyl-L-thiocitrulline (Et-TC) have been identified as potent and selective inhibitors of human nNOS. researchgate.netnih.gov Their ability to selectively target nNOS over other isoforms like endothelial NOS (eNOS) and inducible NOS (iNOS) suggests they could be therapeutically useful in mitigating the neurotoxic effects of excessive NO in these conditions. researchgate.netnih.gov Research has also explored the neuroprotective effects of nNOS inhibitors against beta-amyloid toxicity, a key factor in Alzheimer's disease. nih.gov

Regarding migraine pathophysiology , NO is considered a key signaling molecule that can trigger migraine attacks. nih.govnih.gov The trigeminovascular system, which is central to migraine pain, is a major site of nNOS expression. nih.gov Activation of this system leads to the release of calcitonin gene-related peptide (CGRP), a potent vasodilator, and this release is thought to be mediated by NO produced by nNOS. nih.govnih.gov Therefore, inhibiting nNOS is a promising approach for migraine treatment. nih.gov Studies have shown that non-selective NOS inhibitors can provide pain relief in acute migraine attacks. nih.gov The development of selective nNOS inhibitors like SMTC offers a more targeted approach to potentially block the cascade of events leading to migraine pain without causing the systemic effects associated with non-selective inhibition. nih.govnih.gov It is hypothesized that the delayed headache response triggered by NO donors in migraine sufferers may be due to increased nNOS activity in the trigeminal system. nih.gov

Immunological and Inflammatory Processes

Effects on Inflammatory Cell Influx and Microvascular Leakage

The role of nitric oxide (NO) in inflammation is complex, with different nitric oxide synthase (NOS) isoforms playing distinct roles. This compound analogs, particularly the selective neuronal NOS (nNOS) inhibitor S-methyl-L-thiocitrulline (SMTC), have been utilized to dissect these roles in models of inflammation.

In a rat model of allergic airway inflammation induced by ovalbumin (OVA) challenge, the effects of various NOS inhibitors on inflammatory cell influx and microvascular leakage were investigated. ersnet.orgnih.gov While the non-selective NOS inhibitor L-NMMA and the inducible NOS (iNOS)-selective inhibitor aminoguanidine (B1677879) were found to attenuate both the influx of inflammatory cells and the leakage of Evans blue dye (a marker of microvascular permeability) into the bronchoalveolar lavage (BAL) fluid, SMTC did not have the same effect. ersnet.orgnih.gov Pretreatment with SMTC did not alter the OVA-induced increase in inflammatory cells in the BAL fluid. ersnet.org This suggests that NO produced by nNOS is not a primary driver of inflammatory cell migration and increased vascular permeability in this model of allergic inflammation. ersnet.orgnih.gov

Conversely, studies have indicated that NO derived from iNOS is crucial for these inflammatory processes. ersnet.orgatsjournals.org The inhibition of iNOS with aminoguanidine effectively reduced the allergen-induced cellular influx and microvascular leakage. ersnet.orgnih.gov These findings highlight the differential roles of NOS isoforms in inflammation, with iNOS being more directly involved in promoting inflammatory cell recruitment and vascular permeability, while nNOS appears to have a different, and in some cases, a counter-regulatory role.

Modulation of Allergic Airway Hyperresponsiveness

In the context of allergic airway diseases, this compound analogs have been instrumental in differentiating the roles of various nitric oxide synthase (NOS) isoforms in the development of airway hyperresponsiveness (AHR).

Studies in a rat model of allergic inflammation have shown that while inducible NOS (iNOS) contributes to inflammatory cell migration and vascular permeability, neuronal NOS (nNOS) appears to play a protective role against AHR. ersnet.orgnih.govresearchgate.net In these studies, allergen challenge in sensitized rats led to AHR to methacholine. ersnet.orgnih.gov

The administration of S-methyl-L-thiocitrulline (SMTC), a selective nNOS inhibitor, was found to further potentiate this allergen-induced AHR. ersnet.orgnih.govresearchgate.net This suggests that NO produced by nNOS normally has a bronchodilatory or bronchoprotective effect, and its inhibition exacerbates the hyperresponsiveness of the airways. This effect was observed without any significant alteration in the influx of inflammatory cells, indicating a direct role of nNOS-derived NO in modulating airway smooth muscle tone. ersnet.org

In contrast, the inhibition of iNOS with aminoguanidine did not alter the responses to methacholine, despite reducing cellular inflammation and microvascular leakage. ersnet.orgnih.gov These findings underscore a complex interplay where iNOS-derived NO is implicated in the inflammatory component of the allergic response, while nNOS-derived NO appears to have a counter-regulatory function, limiting the extent of airway hyperresponsiveness. ersnet.orgnih.govresearchgate.net

Interaction with Viral Proteases and Immune Modulation (e.g., SARS-CoV-2)

The potential for this compound to interact with viral components and modulate the immune response has been explored, particularly in the context of the SARS-CoV-2 virus.

In-silico studies have investigated the binding affinity of this compound and related compounds to the main protease (Mpro or 3CLpro) of SARS-CoV-2, an enzyme crucial for viral replication. chemrxiv.orgnih.gov These molecular docking studies have shown that this compound has the ability to bind to the active site of the SARS-CoV-2 main protease, specifically to the catalytic cysteine residue (Cys-145). chemrxiv.orgnih.gov The binding energies calculated from these simulations suggest a potential inhibitory interaction. chemrxiv.org While N-acetyl citrulline and arginine showed slightly better binding energies in one study, this compound still demonstrated a favorable interaction with the protease. chemrxiv.org

Beyond direct interaction with viral proteins, this compound is also considered in the broader context of immune modulation through the nitric oxide (NO) pathway. nih.govfrontiersin.org L-arginine, the precursor for NO synthesis, and its metabolites like citrulline and thiocitrulline, are known to play a role in modulating innate and adaptive immunity. frontiersin.org The generation of NO is an important component of the immune response to pathogens. grupointegrado.br By potentially influencing NO production, this compound could indirectly affect the immune system's ability to combat viral infections. The use of compounds that can generate NO in vivo is considered a potential strategy to enhance its permeability and reach target tissues to inhibit viral proteases. chemrxiv.org These findings suggest that this compound may have a dual role, both as a potential direct-acting antiviral agent through protease inhibition and as an immunomodulator. chemrxiv.orgnih.gov

Other Biological Systems

The role of nitric oxide (NO) as a signaling molecule extends to the regulation of smooth muscle tone in various non-vascular tissues. Nitrergic nerves, which contain neuronal nitric oxide synthase (nNOS), are responsible for releasing NO, which acts as a neurotransmitter to relax smooth muscle in systems such as the gastrointestinal, respiratory, and urogenital tracts. oup.comcaymanchem.com The investigation of nNOS inhibitors, including this compound and its S-methyl analog, has been crucial in elucidating these functions.

A key area of research has been the gastrointestinal tract. In a study on the pig gastric fundus, various nitric oxide synthase inhibitors were evaluated for their potency in blocking electrically induced, non-adrenergic, non-cholinergic (NANC) relaxations, which are mediated by NO. nih.gov Both S-methyl-L-thiocitrulline and this compound were found to inhibit these relaxations in a concentration-dependent manner. nih.gov S-methyl-L-thiocitrulline demonstrated greater potency compared to this compound in this non-vascular smooth muscle preparation. nih.gov These findings provide a basis for understanding the concentrations required to study the role of NO in NANC neurotransmission within gastrointestinal tissues. nih.gov While much research has focused on vascular smooth muscle, these studies underscore the broader role of nNOS in regulating smooth muscle function throughout the body. oup.comgoogle.comunimedizin-mainz.de

Table 1: Inhibitory Potency of this compound and its S-Methyl Analog on Pig Gastric Fundus Relaxation

CompoundEC50 (M)Maximum Inhibitory Effect (%)Incubation Time (min)
S-methyl-L-thiocitrulline ≥ 3.1 x 10⁻⁵~80%30
This compound > 11.5 x 10⁻⁵~80%60
Data sourced from a study on electrically induced NANC relaxations in pig gastric fundus smooth muscle preparations. nih.gov

Osteoarthritis (OA) is a degenerative joint disease marked by the progressive breakdown of articular cartilage. mdpi.com Chondrocytes, the sole cell type in cartilage, are responsible for maintaining the extracellular matrix, which is primarily composed of proteoglycans and collagen. mdpi.comscribd.com In the pathophysiology of OA, inflammatory mediators and cytokines, such as interleukin-1β (IL-1β), disrupt cartilage homeostasis by suppressing the synthesis of essential matrix components like proteoglycans and accelerating their degradation. nih.govmdpi.com

Nitric oxide (NO) has been identified as a key molecule in this process. Excessive NO production, stimulated by inflammatory cytokines, is a hallmark of OA and contributes to the reduction of the cartilage matrix. nih.govmdpi.com The use of potent nitric oxide synthase (NOS) inhibitors, such as this compound, has been instrumental in studying these pathways. In an in-vitro study using rabbit articular cartilage cultures to simulate OA conditions, the addition of IL-1β and other chondrocyte-activating factors led to an inhibition of proteoglycan synthesis. nih.govmdpi.comnih.gov The application of this compound was found to completely inhibit the production of nitric oxide and substantially counteract this suppression of proteoglycan synthesis. nih.govmdpi.comnih.gov This finding highlights the critical role of NO in mediating the catabolic effects seen in osteoarthritis and points to the potential of NOS inhibition as a mechanism to preserve cartilage matrix integrity. nih.govnih.gov

Table 2: Effect of this compound on Proteoglycan Synthesis in an In-Vitro Osteoarthritis Model

Experimental ConditionKey Cytokines AddedObserved Effect on Proteoglycan SynthesisEffect of this compound
Rabbit Articular Cartilage Culture Interleukin-1β (IL-1β) & Chondrocyte-Activating FactorsInhibition of Synthesis & Accelerated BreakdownSubstantially counteracted the suppression of synthesis
Findings are based on studies investigating the role of nitric oxide in proteoglycan turnover in rabbit articular cartilage. nih.govmdpi.comnih.gov

Myopia, or nearsightedness, is a prevalent ocular disorder globally, and its progression is associated with the axial elongation of the eye. google.comcolumbia.edu Research into the molecular signaling pathways that drive myopia has identified neuronal nitric oxide synthase (nNOS) as a central component. columbia.edu This has led to the investigation of selective nNOS inhibitors as potential therapeutic agents to halt the disease's progression. google.comcolumbia.edu

Through a pharmacogenomic approach aimed at identifying anti-myopia drug candidates, S-methyl-L-thiocitrulline hydrochloride emerged as a top candidate. google.comscribd.com Subsequent validation in a mouse model of lens-induced myopia demonstrated its significant efficacy. google.com In this model, the systemic administration of S-methyl-L-thiocitrulline hydrochloride was found to inhibit the development of myopia by a substantial margin compared to the control group. google.comscribd.com This inhibitory effect is attributed to its role in stimulating pathways that prevent the progression of myopia, directly targeting a key enzyme in the disease's developmental pathway. columbia.edu These findings underscore the importance of the nNOS signaling cascade in the mechanisms of eye growth and the pathogenesis of myopia. columbia.edu

Table 3: Efficacy of S-methyl-L-thiocitrulline in a Mouse Model of Lens-Induced Myopia

Animal ModelTreatment GroupControl GroupObserved Inhibition of Myopia
B6 Mice with -25 D Lenses Diet supplemented with S-methyl-L-thiocitrulline hydrochlorideRegular non-medicated dietApproximately 97%
Data from an experimental study on the effects of systemic administration of S-methyl-L-thiocitrulline hydrochloride over a 3-week period. google.comscribd.com

Structure Activity Relationship Sar and Derivative Development

Synthesis and Characterization of S-Alkyl-L-Thiocitrulline Analogs

The synthesis of L-thiocitrulline and its S-alkyl derivatives has been a key area of research in the development of potent NOS inhibitors. researchgate.netnih.gov A common synthetic route involves the S-alkylation of a protected this compound precursor. nih.gov For instance, the synthesis of S-[11C]methyl-L-thiocitrulline ([11C]MTICU) was achieved through the S-alkylation of α-N-Boc-L-thiocitrulline t-butyl ester with [11C]Mel, followed by hydrolysis and purification. nih.gov This two-step process highlights a general strategy for introducing various alkyl groups onto the sulfur atom of the thiocitrulline backbone.

The characterization of these analogs is crucial for understanding their biological activity. Techniques such as High-Performance Liquid Chromatography (HPLC) are used to purify and assess the stability of these compounds. nih.gov For example, the in vitro and in vivo stability of [11C]MTICU was determined using HPLC analysis, which showed that at 30 minutes post-injection, the compound remained 95% intact in vitro and 64% intact in vivo. nih.gov Furthermore, the lipophilicity of these analogs, often expressed as the octanol/water partition coefficient (LogP), is a critical parameter that influences their pharmacokinetic properties, including their ability to cross the blood-brain barrier. nih.gov The LogP value for [11C]MTICU was determined to be 1.08. nih.gov

Spectral studies have provided insights into the interaction of S-alkyl-L-thiocitrullines with the NOS enzyme. researchgate.net Unlike the parent compound this compound, these studies indicate no direct interaction between the sulfur atom of the inhibitor and the heme iron. researchgate.net This finding suggests a different binding mode for S-alkylated derivatives compared to this compound itself.

Elucidation of Structural Features Governing Potency and Isoform Selectivity

The development of NOS inhibitors with high potency and selectivity for specific NOS isoforms (nNOS, eNOS, and iNOS) is a major goal in medicinal chemistry. nih.gov The structural features of this compound analogs play a pivotal role in determining their inhibitory potency and isoform selectivity.

S-Alkylation and Selectivity:

The S-alkylation of this compound has been shown to significantly influence its inhibitory profile. While this compound itself is a nonselective NOS inhibitor, its S-methyl and S-ethyl derivatives exhibit greater potency against nNOS compared to eNOS or iNOS in vitro. annualreviews.org For example, S-methyl-L-thiocitrulline (Me-TC) and S-ethyl-L-thiocitrulline (Et-TC) were found to be potent inhibitors of human nNOS with Kd values of 1.2 nM and 0.5 nM, respectively. nih.gov In contrast, their Ki values for human iNOS were 34 nM and 17 nM, and for human eNOS were 11 nM and 24 nM, respectively. nih.gov This demonstrates a 10-fold and 50-fold greater selectivity for nNOS over eNOS for Me-TC and Et-TC, respectively. nih.gov

CompoundnNOS (Kd, nM)iNOS (Ki, nM)eNOS (Ki, nM)nNOS/eNOS Selectivity
S-methyl-L-thiocitrulline (Me-TC)1.23411~10-fold
S-ethyl-L-thiocitrulline (Et-TC)0.51724~50-fold
Data sourced from a study on potent and selective inhibition of human nitric oxide synthases. nih.gov

Dipeptide Modifications:

Extending the structure of thiocitrulline by creating dipeptides has also been explored to enhance isoform selectivity. nih.gov This strategy is based on the rationale that the L-arginine-like portion of the inhibitor will bind within the active site, while the second amino acid can interact with less conserved regions near the enzyme's surface, thereby conferring selectivity. nih.gov Studies with thiocitrulline dipeptides have resulted in approximately 70-fold selectivity for nNOS over eNOS. nih.gov

Other Structural Modifications:

The introduction of an alkyl substituent at the 3-position of the amino acid chain in S-methyl-L-isothiocitrulline-based analogs did not lead to increased affinity or selectivity for NOS isoforms. researchgate.net However, a 3R*-methyl compound with an S-methyl isothiourea moiety did show inhibitory activity against nNOS and iNOS, but not eNOS. researchgate.net

Design of Novel Thiocitrulline-Based NOS Inhibitors

The insights gained from structure-activity relationship studies have guided the design of novel thiocitrulline-based NOS inhibitors with improved properties. A key strategy has been to create dipeptidomimetic compounds where an S-ethylisothiocitrulline-like moiety is linked to an extension through a peptide bond or a bioisosteric linker like a 1,2,4-oxadiazole. mdpi.com This approach aims to establish more favorable interactions within the less conserved substrate access channel of the NOS enzyme, potentially leading to increased affinity and selectivity. mdpi.com

Solid-phase synthesis has been a valuable tool in this endeavor, allowing for the convenient generation of libraries of thiocitrulline derivatives. mdpi.com This high-throughput approach facilitates the exploration of a wide range of structural modifications to identify compounds with optimal inhibitory profiles.

Computational docking studies are also employed to understand the molecular basis for isoform selectivity and to guide the design of new inhibitors. researchgate.net By modeling the binding of different analogs to the active sites of the NOS isoforms, researchers can predict which structural modifications are likely to enhance potency and selectivity.

Development of Radiolabeled Analogs for Molecular Imaging

Radiolabeled analogs of this compound have been developed as probes for molecular imaging techniques like Positron Emission Tomography (PET). nih.govresearchgate.net These radiotracers allow for the non-invasive in vivo visualization and quantification of NOS levels, which can be valuable for studying the role of NOS in various diseases. researchgate.netnih.gov

S-Methyl-L-thiocitrulline (MTICU), a potent and selective nNOS inhibitor, was identified as a promising candidate for radiolabeling. researchgate.netnih.gov The synthesis of S-[11C]methyl-L-thiocitrulline ([11C]MTICU) was successfully achieved, and its potential as a PET tracer for nNOS was evaluated. nih.gov

In vivo biodistribution studies in rats showed that [11C]MTICU had higher uptake in the cerebellum, a region with high nNOS expression, compared to the cortex or brain stem. nih.gov Furthermore, blocking studies with unlabeled MTICU resulted in a significant reduction in tracer uptake in the cerebellum and cortex, suggesting specific binding to nNOS. nih.gov PET imaging in a baboon also demonstrated the potential of [11C]MTICU for imaging nNOS levels in the brain. nih.gov

The development of radiolabeled NOS inhibitors is an active area of research, with efforts focused on creating tracers with improved properties, such as higher affinity, greater selectivity, and better pharmacokinetic profiles, to enhance their utility for PET imaging. researchgate.netsnmjournals.org

Advanced Research Methodologies and Analytical Approaches

Chemical Synthesis and Purification Strategies for Thiocitrulline Compounds

The synthesis of L-thiocitrulline and its analogs, such as L-homothiocitrulline and S-methyl-L-thiocitrulline, has been a key focus for creating potent nitric oxide synthase (NOS) inhibitors. nih.gov These compounds are novel analogs of citrulline and have demonstrated significant inhibitory effects on both constitutive brain and inducible smooth muscle isoforms of NOS. nih.gov

A common synthetic route involves the use of protected amino acids to ensure stereospecificity. For instance, the synthesis of S-[11C]methyl-L-thiocitrulline ([11C]MTICU), a radiolabeled version for positron emission tomography (PET), starts with α-N-Boc-L-thiocitrulline t-butyl ester. This precursor undergoes S-alkylation with [11C]methyl iodide ([11C]MeI), followed by hydrolysis with trifluoroacetic acid (TFA) to remove the protecting groups. researchgate.netnih.gov

Solid-phase synthesis has also been employed for creating derivatives like S-ethyl-isothiocitrulline-based dipeptides. mdpi.com This methodology allows for the efficient construction of compound libraries. The process can start with a resin-bound Nα-Boc-protected thiocitrulline, which then undergoes further reactions to build the desired peptide or pseudo-peptide structures. mdpi.com

Purification of the final compounds is critical to remove byproducts and unreacted starting materials. High-performance liquid chromatography (HPLC) is a widely used technique for the purification of both non-radiolabeled and radiolabeled thiocitrulline compounds. researchgate.netnih.gov For L-citrulline, related purification processes include electrodialysis, activated carbon decolorization, and reverse osmosis concentration, which could be adapted for thiocitrulline derivatives. wipo.int

A summary of a synthetic and purification process for a radiolabeled thiocitrulline derivative is presented below:

StepDescriptionReagents/ConditionsReference
1. S-alkylationS-alkylation of α-N-Boc-L-thiocitrulline t-butyl ester.[11C]Methyl iodide ([11C]MeI) researchgate.netnih.gov
2. HydrolysisRemoval of Boc and t-butyl protecting groups.Trifluoroacetic acid (TFA) researchgate.netnih.gov
3. PurificationIsolation of the final product.High-Performance Liquid Chromatography (HPLC) researchgate.netnih.gov

Quantitative and Qualitative Analytical Techniques

HPLC is a cornerstone analytical technique for the analysis of this compound and its derivatives. It is used for assessing purity, determining stability, and quantifying the compound in various matrices. For instance, the purity of commercially available S-methyl-L-thiocitrulline dihydrochloride (B599025) is often confirmed to be ≥95% by HPLC.

In research settings, HPLC is crucial for monitoring the stability of radiolabeled compounds like [11C]MTICU in both in vitro and in vivo samples. researchgate.netnih.gov For example, HPLC analysis revealed that at 30 minutes post-injection, [11C]MTICU remained 95% intact in vitro and 64% intact in vivo. researchgate.netnih.gov The analytical setup for such studies often involves an isocratic elution with a mobile phase like 5% acetonitrile (B52724) in 0.05 N saline, at a flow rate of 2 ml/min, on an analytical column (e.g., 0.46 x 25 cm). snmjournals.org

Different detection modes can be coupled with HPLC for enhanced sensitivity and selectivity. While UV detection is common, fluorescence and radioactivity detectors are used for specific applications.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and quantification of this compound and its metabolites. S-methyl-L-thiocitrulline acetate (B1210297) is often used as a standard in mass spectrometry and chromatography to aid in the accurate quantification of related metabolites in biological samples. chemimpex.com

Tandem mass spectrometry (MS-MS) provides structural information for the identification of compounds. For thiocitrulline, the precursor ion [M+H]+ has a mass-to-charge ratio (m/z) of 192.0801. nih.gov The fragmentation pattern in MS-MS, showing top peaks at m/z 175.1, 151.2, and 164.2, is characteristic of the compound's structure. nih.gov This information is invaluable for confirming the identity of this compound in complex biological matrices.

MS-MS Data for Thiocitrulline
ParameterValueReference
Instrument TypeIT/ion trap nih.gov
Precursor Ion[M+H]+ nih.gov
Precursor m/z192.0801 nih.gov
m/z Top Peak175.1 nih.gov
m/z 2nd Highest151.2 nih.gov
m/z 3rd Highest164.2 nih.gov

PET is a non-invasive imaging technique that allows for the in vivo study of biological processes. By labeling this compound derivatives with positron-emitting isotopes like carbon-11, researchers can visualize and quantify the distribution of these compounds in living organisms. S-[11C]methyl-L-thiocitrulline ([11C]MTICU) has been developed as a PET tracer to determine the levels of neuronal nitric oxide synthase (nNOS) in vivo. researchgate.netnih.gov

Biodistribution studies in rats using [11C]MTICU have shown uptake in regions with high nNOS expression, such as the cerebellum and olfactory bulb. researchgate.netnih.gov PET imaging in a baboon demonstrated that brain uptake of [11C]MTICU, corrected for blood volume, was stable from 10 minutes to 1 hour post-injection. snmjournals.org Furthermore, these studies showed increased uptake in the olfactory bulb region compared to the rest of the brain. researchgate.netnih.gov Blocking studies with non-radiolabeled MTICU confirmed the specificity of the tracer binding. researchgate.netnih.gov

Spectrophotometric and fluorometric assays are commonly used to assess the inhibitory activity of this compound and its analogs on nitric oxide synthase. These assays typically monitor the conversion of a substrate, like radiolabeled L-arginine, to L-citrulline. researchgate.net The inhibitory potency of a compound is often expressed as its IC50 or Ki value. For example, S-methyl-L-thiocitrulline is a potent inhibitor of rat neuronal nitric oxide synthase with an IC50 of 300 nM. sigmaaldrich.com

The Bradford method is a spectrophotometric assay that can be used for protein quantification, which is necessary for standardizing enzyme activity assays. capes.gov.br Another spectrophotometric method involves the use of diaminonaphthalene for the detection of nitric oxide, the product of the NOS reaction.

Immunochemical and histochemical techniques are employed to visualize the localization of enzymes and the effects of inhibitors within tissues. Immunohistochemical staining can be used to detect the expression of different NOS isoforms in various tissues. oup.comnih.gov For example, in studies of autoimmune interstitial nephritis, immunohistochemistry revealed the expression of inducible nitric oxide synthase (iNOS) in cortical tubular epithelial cells. oup.com

These methods can also be used to assess the effects of this compound derivatives on NOS activity in situ. For instance, after treatment with an iNOS inhibitor, changes in the intensity and incidence of iNOS immunohistochemical staining can be observed. nih.gov Similarly, the localization of endothelial nitric oxide synthase (eNOS) has been studied in the human placenta using immunohistochemistry. nih.gov These techniques provide valuable spatial information about the target enzyme and the impact of its inhibition.

Spectrophotometric and Fluorometric Assays for Enzyme Activity and Metabolite Detection

In Vitro Model Systems

In vitro models are fundamental in elucidating the biochemical and cellular mechanisms of action of this compound and its derivatives. These systems allow for controlled experimental conditions to study specific interactions with molecular targets, cells, and isolated tissues.

Isolated Enzyme Preparations and Recombinant NOS Isoforms

The direct interaction of this compound with its primary targets, the nitric oxide synthase (NOS) isoforms, is most precisely studied using isolated enzyme preparations and recombinantly expressed NOS isoforms. These purified systems are crucial for determining inhibitory constants, mechanisms of inhibition, and isoform selectivity.

This compound has been identified as a potent, stereospecific inhibitor of the constitutive neuronal (nNOS) and endothelial (eNOS) isoforms of NOS, as well as the inducible isoform (iNOS) found in vascular smooth muscle cells. nih.gov Steady-state kinetic analyses demonstrate that this compound's inhibition is competitive with respect to the substrate L-arginine. nih.gov This indicates that the initial binding of this compound occurs at the substrate-binding site. nih.gov Unlike the substrate L-arginine or the prototypical inhibitor Nω-methyl-L-arginine, the binding of this compound induces a "Type II" difference spectrum, signifying a high-spin to low-spin transition of the heme iron cofactor. nih.gov This suggests that the thioureido sulfur of this compound likely acts as the sixth ligand to the heme iron. nih.gov This interaction effectively inhibits heme-dependent superoxide (B77818) formation. nih.gov

However, in studies focusing on superoxide generation by eNOS, it was observed that while heme-iron ligands like cyanide and imidazole (B134444) inhibit superoxide formation, the addition of this compound, similar to L-arginine, did not inhibit superoxide generation from activated eNOS in the absence of tetrahydrobiopterin (B1682763) (BH4). pnas.org The presence of both L-arginine and BH4 was required to abolish superoxide generation by fully coupling L-arginine oxidation to NADPH consumption. pnas.org

Recombinant NOS isoforms, expressed in systems like kidney cells or baculovirus/insect cells, are invaluable for screening and characterizing inhibitors. For instance, recombinant human iNOS (hiNOS) overexpressed in an HT1080 cell line has been used to assay the inhibitory activity of various compounds. mdpi.com The activity is typically measured by monitoring the conversion of L-[U-¹⁴C]-arginine to L-[U-¹⁴C]-citrulline. mdpi.com Such systems allow for the determination of isoform-specific inhibitory activity.

Table 1: Inhibitory Characteristics of this compound on NOS Isoforms

Characteristic Finding Citation
Mechanism of Inhibition Competitive with L-arginine nih.gov
Heme Interaction Induces a Type II difference spectrum (high to low spin transition) nih.gov
Effect on Superoxide Inhibits heme-dependent superoxide formation nih.gov

| Isoform Inhibition | Potent inhibitor of constitutive brain (nNOS), endothelial (eNOS), and induced (iNOS) isoforms | nih.gov |

Primary Cell Cultures and Established Cell Lines

Cell-based models, including primary cultures and established cell lines, provide a more complex biological environment than isolated enzymes to study the effects of this compound. These models help in understanding the compound's influence on cellular processes mediated by nitric oxide.

Primary cell cultures are derived directly from animal or human tissues and have a finite lifespan. biowest.netvanderbilt.edu Their significant advantage is that they more accurately reflect the physiology and biochemistry of the tissue of origin, preserving cellular markers and functionality. biowest.netnih.gov For example, this compound has been shown to inhibit the NOS isoform induced in vascular smooth muscle cells by lipopolysaccharide and interferon-gamma, an observation derived from cell culture experiments. nih.gov

Established or immortalized cell lines, which can replicate indefinitely, are also widely used. mdpi.com While they may lose some tissue-specific properties, they offer consistency and are easier to maintain for high-throughput screening. biowest.netmdpi.com For example, human embryonic kidney (HEK) 293 cells are frequently used for expressing specific gene products to study their function. mdpi.com Cell lines like the HT1080 cell line have been engineered to overexpress specific NOS isoforms, such as human iNOS, creating a robust system for evaluating inhibitor activity. mdpi.com

The choice between primary and established cell lines depends on the research question. Primary cultures are invaluable for preclinical studies that require a model closely mimicking in vivo conditions, whereas established cell lines are suited for large-scale screening and mechanistic studies where consistency is paramount. biowest.netnih.gov

Organ Bath and Tissue Perfusion Techniques

Organ bath and tissue perfusion techniques serve as an intermediate step between cell culture studies and in vivo experiments. wikipedia.orgharvardapparatus.com These ex vivo methods allow for the investigation of this compound's effects on the physiological function of intact tissues and organs. wikipedia.org

In an organ bath setup, an isolated tissue, such as a blood vessel ring or a strip of smooth muscle, is suspended in a chamber containing a physiological salt solution (e.g., Tyrode's solution), which is oxygenated with carbogen. wikipedia.orgreprocell.com The tissue's contractile or relaxation responses to the administration of drugs like this compound derivatives are measured using a force transducer (myograph). wikipedia.orgreprocell.com This technique is widely used to generate dose-response curves and quantify a compound's pharmacological profile, such as its EC50 or IC50. wikipedia.org For example, aortic rings have been used in organ bath setups to study the vascular effects of the this compound derivative, S-Methyl-L-thiocitrulline. sbfte.org.br

Tissue perfusion systems, on the other hand, are used for ex vivo studies of whole organs like the heart, kidney, or liver. harvardapparatus.com These systems maintain the organ's viability by perfusing it with an oxygenated nutrient solution, allowing for the study of more complex physiological and metabolic responses to inhibitors. harvardapparatus.com

Table 2: Comparison of In Vitro Methodologies

Methodology System Key Application for this compound Research Common Endpoints
Isolated Enzymes Purified or recombinant NOS isoforms Determining direct inhibitory mechanism and isoform selectivity Kᵢ values, enzyme kinetics, spectral shifts
Cell Cultures Primary cells or established cell lines Assessing cellular effects of NOS inhibition Nitrite production, cell signaling, gene expression
Organ Baths Isolated tissues (e.g., aortic rings) Evaluating effects on tissue contractility and function Dose-response curves, vasoconstriction/vasodilation

| Tissue Perfusion | Isolated organs (e.g., heart, kidney) | Studying integrated organ-level physiological responses | Perfusate analysis, organ function parameters |

In Vivo Experimental Designs

In vivo studies are essential to understand the systemic, organ-specific, and clinical effects of this compound and its analogs. These designs range from preclinical animal models to human clinical trials.

Animal Models for Systemic and Organ-Specific Studies

Animal models are critical for evaluating the physiological and pathophysiological effects of NOS inhibition by this compound and its derivatives. Studies in rats have demonstrated that this compound is a potent pressor agent, capable of increasing blood pressure in both normal and endotoxemic rats, highlighting its potential relevance in conditions like septic shock. nih.gov

The this compound derivative, S-methyl-L-thiocitrulline (SMTC), has been used extensively in animal models. In diabetic rats, systemic administration of SMTC was used to investigate the role of nNOS in systemic and renal hemodynamics. ahajournals.org These studies revealed that diabetic rats had an enhanced renal vasoconstrictor response to nNOS inhibition, suggesting increased nNOS activity in the diabetic kidney. ahajournals.org In an allergic rat model, SMTC was used to probe the role of nNOS in airway hyperresponsiveness. The results suggested that nNOS-derived nitric oxide plays a role in limiting hyperresponsiveness to methacholine.

Furthermore, radiolabeled versions of this compound derivatives have been developed for in vivo imaging. Biodistribution studies of S-[¹¹C]methyl-L-thiocitrulline were performed in rats to examine its uptake in different organs and specifically in brain regions with varying nNOS expression, such as the cerebellum and cortex. snmjournals.org

Human Clinical Research Protocols (e.g., Randomized, Placebo-Controlled Crossover Trials)

The investigation of this compound derivatives in humans has been conducted through rigorous clinical research protocols, primarily focusing on the selective nNOS inhibitor S-methyl-L-thiocitrulline (SMTC). The gold standard for these investigations is the randomized, placebo-controlled, crossover trial design. researchgate.netahajournals.org This design minimizes variability as each participant serves as their own control.

In one such study, healthy volunteers received an intravenous infusion of either SMTC or a placebo (0.9% saline) in a randomized, crossover manner. nih.govkcl.ac.uk The effects on cerebral blood flow (CBF) and brain functional connectivity were measured using magnetic resonance imaging (MRI) techniques like arterial spin labeling. nih.govkcl.ac.uk The results showed that SMTC infusion induced a significant decrease in resting global CBF and caused a localized decrease in regional blood flow in the hippocampus. researchgate.netnih.govkcl.ac.uk

Another randomized, double-blinded, placebo- and pressor-controlled crossover study investigated the effect of SMTC on neurovascular coupling (NVC). ahajournals.org In this three-visit study, healthy subjects received intravenous infusions of SMTC, a placebo, and a pressor control (phenylephrine) to account for the blood pressure-raising effects of systemic nNOS inhibition. ahajournals.org The findings indicated that nNOS inhibition with SMTC blunted the speed of the NVC response to visual stimulation. ahajournals.org

| Citations | researchgate.netnih.govkcl.ac.ukoup.com |

Advanced Imaging Modalities (e.g., Magnetic Resonance Imaging for Cerebral Blood Flow)

Advanced imaging techniques, particularly Magnetic Resonance Imaging (MRI), have been pivotal in elucidating the physiological roles of nitric oxide synthase (NOS) isoforms in regulating blood flow within the human brain. oup.comhra.nhs.uk Studies utilizing the selective neuronal nitric oxide synthase (nNOS) inhibitor S-methyl-L-thiocitrulline (SMTC), a derivative of this compound, have provided direct evidence of nNOS's role in cerebrovascular regulation. researchgate.netnih.gov

A randomized, placebo-controlled, crossover study involving healthy human volunteers investigated the acute effects of intravenous SMTC on cerebral blood flow (CBF) using arterial spin labelling MRI. oup.comnih.gov The administration of SMTC led to a statistically significant decrease in mean global cerebral blood flow. oup.com Before the infusion, the mean global CBF was 56.1 ± 1.9 mL/100g/min in the SMTC group and 55.1 ± 1.7 mL/100g/min in the placebo group. oup.com Following the infusion, the CBF in the SMTC group dropped to 52.4 ± 1.8 mL/100 g/min , whereas the placebo group's CBF remained relatively stable at 53.7 ± 2.0 mL/100g/min. oup.com This represented an approximate 4% decrease in resting global CBF induced by SMTC infusion. researchgate.netnih.gov

Voxel-wise analysis of the CBF maps revealed that the reduction in blood flow was not uniform across the brain. A significant localized decrease in regional blood flow was identified in the right hippocampus and parahippocampal gyrus after SMTC administration compared to placebo. nih.gov These imaging studies suggest a fundamental physiological role for nNOS in the regulation of regional CBF, particularly in the hippocampus. hra.nhs.uknih.gov The findings are crucial for understanding the involvement of nNOS in both healthy physiological processes and in pathological conditions like cerebrovascular ischemia and migraine. nih.gov

Table 1: Effect of S-methyl-L-thiocitrulline (SMTC) on Global Cerebral Blood Flow (CBF)

Treatment Group Mean Global CBF (Pre-infusion) (mL/100g/min) Mean Global CBF (Post-infusion) (mL/100g/min) Mean Change in Global CBF (mL/100g/min)
SMTC 56.1 ± 1.9 52.4 ± 1.8 -2.3
Placebo 55.1 ± 1.7 53.7 ± 2.0 -1.4

Data derived from a study on healthy human volunteers. oup.comoup.com

Computational and Bioinformatics Approaches

Molecular modeling and docking simulations are powerful computational tools used in drug discovery to predict how a ligand, such as an this compound derivative, interacts with its protein target at the molecular level. mdpi.commdpi.com These methods are essential for understanding the binding mechanisms and for designing novel, more potent, and selective inhibitors. For this compound and its derivatives, the primary targets are the various isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS).

The process typically involves several stages. Initially, a three-dimensional (3D) model of the target protein (e.g., human nNOS) is obtained, either from experimental methods like X-ray crystallography or built using homology modeling if an experimental structure is unavailable. researchgate.net Molecular docking simulations are then used to fit the ligand into the active site of the protein, predicting its binding conformation and affinity. mdpi.com These simulations can reveal key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the inhibitor. nih.gov

For instance, studies on other NOS inhibitors have used these techniques to identify crucial residues like Glu371 and Met368 in the active pocket that are critical for binding. nih.gov Such insights are invaluable for the rational design of new this compound-based compounds with improved isoform selectivity, which is a significant goal in developing therapeutics that can distinguish between the different physiological roles of nNOS, eNOS, and iNOS. tum.de By modifying the chemical structure of the ligand, researchers can aim to enhance interactions with specific residues in the target isoform while weakening interactions with off-target isoforms. mdpi.com

Pharmacogenomics applies genomic and bioinformatics data to understand how genetic variations influence drug response, thereby accelerating the drug discovery and development process. nih.gov A pharmacogenomic pipeline integrates various data types—including genetic associations, gene expression, and proteomics—to identify and validate novel drug targets and candidates for specific diseases. nih.govfrontiersin.org

This approach has been successfully applied in the investigation of this compound derivatives. Notably, S-methyl-L-thiocitrulline hydrochloride was identified as one of the top 10 drug candidates for treating myopia through a pharmacogenomic pipeline for anti-myopia drug development. google.comscribd.com This pipeline was designed to uncover compounds that could suppress the ocular signaling pathways responsible for the development of myopia. google.com The discovery that systemic oral administration of S-methyl-L-thiocitrulline hydrochloride could significantly inhibit lens-induced myopia in a mouse model demonstrated the power of this approach. google.comscribd.com The experimental group receiving the compound showed an approximate 97% inhibition of myopia progression compared to the control group. google.comscribd.com This data-driven strategy allows for the systematic identification of promising therapeutics by connecting the molecular basis of a disease with the mechanism of action of potential drugs. nih.gov

Pharmacokinetic and Pharmacodynamic Considerations in Research

Absorption, Distribution, Metabolism, and Excretion (ADME) Research

The effectiveness of any potential therapeutic agent is intrinsically linked to its ADME profile, which dictates its concentration and persistence in the body. While comprehensive ADME studies specifically for L-thiocitrulline are not extensively detailed in publicly available literature, we can infer some characteristics based on related compounds and general principles of amino acid and peptide pharmacokinetics.

Absorption: The absorption of orally administered drugs is a critical first step. For compounds like this compound, which are amino acid derivatives, absorption from the gastrointestinal tract can be influenced by factors such as its physicochemical properties and the presence of specific transporters. The process of a drug moving from the bloodstream into the tissues is known as distribution.

Distribution: Following absorption, a compound's distribution throughout the body is determined by its ability to cross biological membranes and its affinity for various tissues. The volume of distribution (Vd) is a key parameter that provides insight into the extent of tissue penetration. A low Vd suggests the compound is largely confined to the bloodstream, while a high Vd indicates widespread distribution into tissues.

Metabolism: Metabolism, or biotransformation, involves the chemical modification of compounds, primarily in the liver, to facilitate their excretion. For amino acid-based molecules, metabolic pathways can involve various enzymatic processes. The metabolism of this compound's close relative, L-NMA, by iNOS and nNOS to form N-hydroxyderivative, which can then be processed to L-citrulline and nitric oxide or inactivate NOS, provides a potential parallel for how this compound might be processed in the body. nih.gov

Excretion: The final step in the pharmacokinetic journey is excretion, where the compound and its metabolites are eliminated from the body, primarily through the kidneys. The rate and route of excretion are vital for determining the dosing frequency and potential for accumulation.

A summary of key ADME concepts is presented in the table below:

Table 1: Key ADME Parameters
Parameter Description Relevance to this compound Research
Absorption The process by which a drug enters the bloodstream. Determines the bioavailability of orally administered this compound.
Distribution The reversible transfer of a drug from one location to another within the body. Influences the concentration of this compound at its target sites (NOS enzymes).
Metabolism The chemical alteration of a drug by the body. Affects the duration of action and potential formation of active or inactive metabolites.

| Excretion | The removal of the drug and its metabolites from the body. | Determines the half-life and potential for accumulation. |

Biological Half-Life and Stability in Physiological Environments

The biological half-life of a compound is the time it takes for its concentration in the body to be reduced by half. This parameter is a direct consequence of its metabolism and excretion rates. A related compound, S-methyl-L-thiocitrulline, when radiolabeled, was found to be 64% intact in vivo after 30 minutes. snmjournals.org This suggests a relatively moderate rate of metabolism or excretion. In vitro, the same compound showed greater stability, with 95% remaining intact after 30 minutes in plasma. snmjournals.org

The stability of this compound in physiological environments is a critical factor for its research applications. The presence of a thiol group in this compound may make it susceptible to oxidation or interaction with other biological molecules. In contrast, the related inhibitor L-NNA demonstrates excellent stability in aqueous environments. nih.gov The stability of nitric oxide (NO) itself is very short, with an estimated half-life of 30 seconds or less in biological systems. mdpi.com However, NO can form S-nitrosoproteins with a much longer half-life of several hours. cambridge.org

Carrier-Mediated Transport Mechanisms (e.g., Amino Acid Transporters)

The cellular uptake of this compound, an amino acid derivative, is likely mediated by specific amino acid transport systems. jci.org These transporters are membrane proteins that facilitate the movement of amino acids across cell membranes. medchemexpress.com Several families of amino acid transporters have been identified, including system L, system y+, and system B0,+. jci.orgwikipedia.org

Research has shown that this compound is a potent inhibitor of the amino acid transport system B0,+, with an inhibition of glycine (B1666218) transport in the range of 70-85%. jci.org This suggests that this compound is recognized and likely transported by this system. The IC50 value for this compound's inhibition of this transporter was found to be in the range of 0.2–2.7 mM. jci.org System y+ and system L are two other Na+-independent transport systems that have been identified to mediate the uptake of NOS inhibitors. jci.org These transporters generally have a weaker capacity to concentrate their substrates inside cells. jci.org

The table below summarizes the key amino acid transport systems potentially involved in this compound transport.

Table 2: Amino Acid Transporters and Their Relevance to this compound

Transport System Characteristics Potential Role in this compound Transport
System B0,+ Na+- and Cl–-coupled active transport. This compound is a potent inhibitor, suggesting it is a substrate for this transporter. jci.org
System y+ Na+-independent transport of cationic amino acids. A known transporter for other NOS inhibitors like L-NMA. jci.org
System L Na+-independent transport of large neutral amino acids. Another identified transporter for NOS inhibitors. jci.orgwikipedia.org

Intracellular Metabolic Cycling of Citrulline Derivatives

Once inside the cell, this compound can participate in the complex metabolic pathways involving citrulline and its derivatives. The primary mechanism of action of this compound is the inhibition of nitric oxide synthase (NOS), the enzyme that converts L-arginine to L-citrulline and nitric oxide. sigmaaldrich.com

A crucial aspect of this intracellular environment is the recycling of L-citrulline back to L-arginine. nih.gov This process, known as the citrulline-arginine cycle, allows cells to maintain a sufficient supply of L-arginine for NO production. nih.govnih.gov The cycle involves the sequential action of two cytosolic enzymes: argininosuccinate (B1211890) synthase (ASS) and argininosuccinate lyase (ASL). embopress.org ASS condenses citrulline with aspartate to form argininosuccinate, which is then cleaved by ASL to produce arginine and fumarate. embopress.org

The presence of this compound as a competitive inhibitor of NOS would disrupt this cycle by reducing the production of L-citrulline. Furthermore, studies on L-citrulline itself have shown that at high concentrations, it can inhibit its own recycling to L-arginine. nih.gov This suggests a complex regulatory mechanism within the cell that could be influenced by the presence of citrulline analogs like this compound.

The intracellular metabolic pathways are summarized below:

Table 3: Intracellular Metabolic Cycling of Citrulline Derivatives

Metabolic Process Key Enzymes Significance
Nitric Oxide Synthesis Nitric Oxide Synthase (NOS) Produces NO and L-citrulline from L-arginine. sigmaaldrich.com
Citrulline-Arginine Cycle Argininosuccinate Synthase (ASS), Argininosuccinate Lyase (ASL) Recycles L-citrulline back to L-arginine to sustain NO production. nih.govembopress.org

Emerging Research Areas and Future Perspectives

Unraveling the Intricacies of Nitric Oxide Signaling Pathways

Nitric oxide is a critical signaling molecule involved in a vast array of biological processes. caymanchem.com It is synthesized from the amino acid L-arginine by a family of enzymes known as nitric oxide synthases (NOS). caymanchem.comresearchgate.net This reaction also produces L-citrulline. caymanchem.comresearchgate.net The discovery that NO is a key player in everything from vascular tone regulation to neurotransmission has spurred intense investigation into its signaling pathways. researchgate.netmdpi.com

L-thiocitrulline and its S-alkyl derivatives act as inhibitors of NOS, effectively blocking the production of NO. annualreviews.orgnih.gov This inhibitory action allows researchers to probe the downstream effects of NO deprivation in various physiological and pathological models. By observing the consequences of reduced NO synthesis, scientists can piece together the complex signaling cascades that NO initiates.

One of the primary mechanisms of NO signaling involves the activation of soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP). mdpi.comsdbonline.org This cGMP pathway is central to many of NO's effects, including smooth muscle relaxation. sdbonline.org this compound-based studies help to delineate which cellular responses are cGMP-dependent and which operate through alternative, cGMP-independent mechanisms, such as protein S-nitrosylation. mdpi.com

Investigation of NOS Isoform-Specific Roles in Complex Disease States

There are three main isoforms of NOS, each encoded by a distinct gene: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3). caymanchem.comresearchgate.netnih.gov While they all produce NO, their tissue distribution, regulation, and the amount of NO they produce differ significantly, leading to distinct physiological and pathological roles. mdpi.commdpi.com

nNOS (NOS-1): Primarily found in neuronal tissue and skeletal muscle, nNOS is involved in synaptic plasticity and the central regulation of blood pressure. nih.gov Overproduction of NO by nNOS has been implicated in neurodegenerative diseases like stroke, Parkinson's, and Alzheimer's disease. caymanchem.comresearchgate.net

iNOS (NOS-2): As its name suggests, iNOS is inducible and is typically expressed in response to inflammatory stimuli like cytokines and endotoxins. caymanchem.comnih.gov It produces large amounts of NO that can be cytotoxic and is associated with inflammatory conditions and septic shock. nih.govelsevier.es

eNOS (NOS-3): Mainly located in the endothelium, the inner lining of blood vessels, eNOS plays a crucial role in maintaining vascular health by regulating blood pressure and preventing atherosclerosis. mdpi.comnih.gov

The development of this compound derivatives with selectivity for different NOS isoforms has been a major breakthrough. For instance, S-methyl-L-thiocitrulline (SMTC) and S-ethyl-L-thiocitrulline have shown a higher potency for inhibiting nNOS over eNOS and iNOS. annualreviews.orgnih.govresearchgate.net This selectivity is vital for dissecting the specific contributions of each isoform to complex diseases. For example, using a selective nNOS inhibitor like SMTC in research helps to clarify the role of nNOS in neurovascular regulation and neurodegenerative conditions. researchgate.net

Development of Highly Targeted and Isoform-Selective Therapeutic Agents

The distinct roles of the NOS isoforms in health and disease underscore the need for highly targeted therapeutic agents. While non-selective NOS inhibitors can have broad and sometimes detrimental effects, isoform-selective inhibitors hold the promise of more precise therapeutic interventions with fewer side effects.

The quest for selectivity has driven the synthesis and evaluation of various this compound analogs. Research has shown that modifications to the this compound structure, such as the addition of S-alkyl groups, can significantly alter isoform selectivity. annualreviews.orgnih.gov For example, S-methyl-L-thiocitrulline has been identified as a potent and selective inhibitor of nNOS. nih.govresearchgate.net Further modifications, such as creating dipeptide derivatives of thiocitrulline, have also yielded compounds with enhanced selectivity for nNOS over eNOS. nih.gov

The development of these selective inhibitors is not just a chemical exercise; it is a critical step toward creating new treatments for a range of diseases. For instance, a selective nNOS inhibitor could be beneficial in treating neurodegenerative disorders where excessive nNOS activity is a contributing factor. caymanchem.comnih.gov Conversely, selective iNOS inhibitors are being investigated for their potential in managing inflammatory diseases and sepsis. elsevier.es

Table 1: Investigated NOS Isoform Selectivity of this compound Derivatives

Compound nNOS Inhibition eNOS Inhibition iNOS Inhibition Selectivity Profile Reference
This compound Potent Potent Potent Non-selective annualreviews.org
S-methyl-L-thiocitrulline (SMTC) Very Potent (K_d ~1.2 nM) Less Potent (K_i ~11 nM) Less Potent (K_i ~34 nM) ~10-fold selective for nNOS over eNOS nih.gov
S-ethyl-L-thiocitrulline Highly Potent (K_d ~0.5 nM) Less Potent (K_i ~24 nM) Less Potent (K_i ~17 nM) ~50-fold selective for nNOS over eNOS nih.gov

This table is for informational purposes and is based on in vitro data. The K_d and K_i values represent the dissociation and inhibition constants, respectively, with lower values indicating higher potency.

Exploration of Novel Therapeutic Applications Beyond Current Scope

The utility of this compound and its derivatives is continuously expanding as our understanding of NO's role in biology deepens. Initially focused on cardiovascular and neurological systems, research is now exploring other therapeutic avenues.

One emerging area is in the treatment of myopia. A recent study identified S-methyl-L-thiocitrulline hydrochloride as a promising candidate for an anti-myopia drug, with oral administration showing significant inhibition of myopia in an animal model. google.com This opens up a completely new field of application for these compounds in ophthalmology.

Furthermore, metabolomics studies have identified S-methyl-L-thiocitrulline as a potential biomarker. For instance, its levels were found to increase in in vitro cultures of the malaria parasite Plasmodium falciparum, suggesting a possible role in the host-parasite interaction or as a diagnostic marker. cdc.gov Another study noted changes in S-methyl-L-thiocitrulline levels in intrahepatic cholestasis of pregnancy, hinting at its involvement in metabolic disturbances during pregnancy. d-nb.info

Integration of Multi-Omics Data for Comprehensive Understanding

To gain a holistic view of the effects of this compound, researchers are increasingly turning to multi-omics approaches. This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the molecular changes induced by NOS inhibition. cefic-lri.orgfrontiersin.org

By analyzing how this compound affects gene expression (transcriptomics), protein levels (proteomics), and the metabolic profile (metabolomics) of cells or tissues, scientists can construct detailed network models of the underlying biological pathways. d-nb.inforesearchgate.net This integrated approach can reveal previously unknown connections and mechanisms of action.

For example, a multi-omics analysis could elucidate how inhibiting a specific NOS isoform with an this compound derivative impacts not only the NO signaling pathway but also interconnected pathways involved in cellular metabolism, inflammation, and stress responses. researchgate.net This systems-level understanding is crucial for predicting the full range of a drug's effects and for identifying potential new therapeutic targets and biomarkers. cefic-lri.org The use of advanced bioinformatics and computational tools is essential for analyzing and interpreting these large and complex datasets. frontiersin.org

Q & A

What experimental methodologies are most robust for characterizing L-thiocitrulline’s binding affinity to nitric oxide synthase (NOS) isoforms?

To study this compound’s binding kinetics and selectivity for neuronal NOS (nNOS) versus other isoforms, employ a combination of electron paramagnetic resonance (EPR) spectroscopy and competitive inhibition assays . EPR can directly monitor ligand-induced perturbations in the heme cofactor environment, as demonstrated by shifts in g-values (e.g., from g = 7.33 to 7.70 in nNOS upon this compound binding) . Pair this with enzyme activity assays under standardized conditions (e.g., pH, cofactor concentrations) to resolve discrepancies in reported Ki values between species (e.g., rat vs. human nNOS) . Ensure reproducibility by documenting buffer compositions, enzyme sources, and assay temperatures in line with guidelines for experimental transparency .

How can researchers address contradictions in this compound’s isoform selectivity across studies?

Contradictions often arise from heterogeneous assay conditions or species-specific enzyme variations . For example, this compound shows higher affinity for rat nNOS (Ki = 0.6 µM) compared to recombinant human nNOS, likely due to differences in heme coordination or buffer ionic strength . To resolve this:

  • Conduct comparative assays using identical protocols across isoforms.
  • Validate findings with structural techniques like X-ray crystallography or molecular docking to identify residue-level interactions (e.g., sulfur-mediated coordination to the heme iron) .
  • Report all variables (e.g., enzyme purity, cofactors) as per analytical chemistry standards .

What computational strategies are effective for designing this compound derivatives with enhanced nNOS selectivity?

Advanced in silico methods such as FlexX docking and molecular dynamics simulations can optimize this compound’s scaffold. For example:

  • Replace the guanidine group’s sulfur atom with bioisosteres to improve heme coordination .
  • Hybridize this compound with imidazole moieties to exploit active-site hydrogen bonding (e.g., compound 30 in ).
  • Validate predictions with binding free energy calculations (e.g., MM-GBSA) and cross-check against experimental IC50 values. Ensure computational workflows adhere to reproducibility standards by sharing force field parameters and docking scripts .

How should researchers structure a hypothesis-driven study on this compound’s therapeutic potential in neurological disorders?

Apply the PICOT framework to define:

  • Population/Problem : Specific disease models (e.g., neuropathic pain in rodents).
  • Intervention : Dose-response studies of this compound versus conventional NOS inhibitors.
  • Comparison : Baseline NO levels or behavioral outcomes.
  • Outcome : Metrics like reduced oxidative stress or improved motor function.
  • Timeframe : Acute vs. chronic administration timelines .
    Incorporate blinded experimental design and power analysis to ensure statistical validity, as recommended in preclinical research guidelines .

What analytical techniques are critical for confirming this compound’s purity and stability in experimental formulations?

  • High-performance liquid chromatography (HPLC) with UV detection to assess purity (>95%).
  • Mass spectrometry (MS) for molecular weight confirmation and degradation product identification.
  • Stability studies under physiological conditions (e.g., pH 7.4, 37°C) to quantify half-life.
    Document these protocols in the Methods section, including column specifications, mobile phases, and calibration curves, following analytical chemistry reporting standards .

How can researchers optimize in vivo pharmacokinetic studies of this compound?

  • Use radiolabeled analogs (e.g., <sup>14</sup>C-L-thiocitrulline) for precise biodistribution tracking.
  • Employ microdialysis in target tissues (e.g., brain) to measure unbound drug concentrations.
  • Apply compartmental modeling to estimate absorption rates and clearance.
    Address species-specific metabolism by comparing rodent and primate data, and validate assays with positive controls (e.g., L-arginine) .

What statistical approaches are recommended for analyzing dose-dependent effects of this compound in enzyme inhibition assays?

  • Fit data to nonlinear regression models (e.g., Hill equation) to derive IC50 and Hill coefficients.
  • Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
  • Report confidence intervals and effect sizes to contextualize clinical relevance.
    Avoid overinterpreting outliers; instead, perform Grubbs’ test for exclusion criteria .

How should contradictory findings about this compound’s redox interactions be reconciled?

Some studies suggest this compound modulates reactive oxygen species (ROS), while others report no effect. To reconcile:

  • Standardize ROS detection methods (e.g., electron spin resonance vs. fluorescent probes).
  • Control for confounding factors like cellular thiol levels or assay interference by heme groups.
  • Perform meta-analysis of existing data to identify trends across experimental conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.